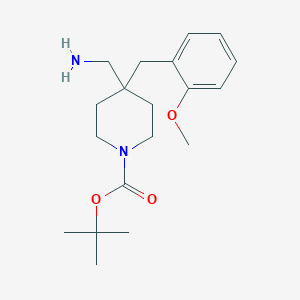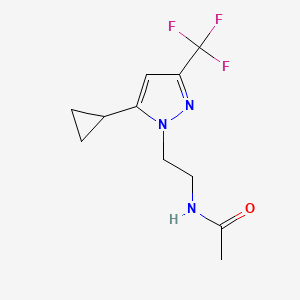
tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate, also known as Boc-Pip-OCH3, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Complex Molecules : Research demonstrates the synthesis of complex molecules, including derivatives of tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate, highlighting its role as a key intermediate in the synthesis of pharmacologically relevant compounds. For example, the synthesis and characterization of Schiff base compounds derived from tert-Butyl 4-oxopiperidine-1-carboxylate, showcasing the chemical versatility and application in creating compounds with potential therapeutic properties (Çolak, Karayel, Buldurun, & Turan, 2021).
Key Intermediates in Drug Synthesis : It serves as a crucial intermediate in the synthesis of Vandetanib, a therapeutic agent, demonstrating its significance in the pharmaceutical industry. The optimization of synthesis methods for such intermediates is vital for efficient drug production (Wang, Wang, Tang, & Xu, 2015).
Material Science Applications
- Development of New Materials : The compound's derivatives are investigated for their potential in creating new materials with unique properties. For example, the development of new carboxamide protecting groups, which can be utilized in synthesizing complex molecules and materials with specific characteristics, highlighting the compound's utility beyond pharmaceuticals (Muranaka, Ichikawa, & Matsuda, 2011).
Propiedades
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-[(2-methoxyphenyl)methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-11-9-19(14-20,10-12-21)13-15-7-5-6-8-16(15)23-4/h5-8H,9-14,20H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJZKDHJBVGPTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=CC=C2OC)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(aminomethyl)-4-(2-methoxybenzyl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2663451.png)

![(3aR,6aS)-Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride](/img/no-structure.png)
![2-(benzylsulfanyl)-3-(furan-2-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2663454.png)

![2-(2-methylbenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2663457.png)
![Decahydropyrido[2,3-f][1,4]oxazepin-5-one](/img/structure/B2663459.png)


![7-(3-Methoxyphenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2663467.png)
